![molecular formula C9H11NO2 B093143 4-Nitroso-2-propan-2-ylphenol CAS No. 15640-53-6](/img/structure/B93143.png)
4-Nitroso-2-propan-2-ylphenol
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Overview
Description
4-Nitroso-2-propan-2-ylphenol, also known as SNAP, is a nitric oxide donor molecule that has been widely used in scientific research. SNAP has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
Mechanism Of Action
4-Nitroso-2-propan-2-ylphenol releases NO through a two-step mechanism. In the first step, 4-Nitroso-2-propan-2-ylphenol undergoes a homolytic cleavage to form a nitroso intermediate. In the second step, the nitroso intermediate reacts with water to release NO. The release of NO can be controlled by adjusting the pH or temperature of the solution.
Biochemical And Physiological Effects
The release of NO by 4-Nitroso-2-propan-2-ylphenol has been found to have various biochemical and physiological effects. NO is a signaling molecule that can regulate various cellular processes like vasodilation, neurotransmission, and immune response. 4-Nitroso-2-propan-2-ylphenol has been used to study the role of NO in these processes. For example, 4-Nitroso-2-propan-2-ylphenol has been found to cause vasodilation in blood vessels and inhibit platelet aggregation.
Advantages And Limitations For Lab Experiments
4-Nitroso-2-propan-2-ylphenol has several advantages for lab experiments. It can release NO in a controlled manner, allowing researchers to study the effects of NO on biological processes. 4-Nitroso-2-propan-2-ylphenol is also stable and can be stored for long periods of time. However, 4-Nitroso-2-propan-2-ylphenol has some limitations. It can react with other molecules in the solution, leading to the formation of unwanted byproducts. 4-Nitroso-2-propan-2-ylphenol can also be toxic at high concentrations.
Future Directions
There are several future directions for research involving 4-Nitroso-2-propan-2-ylphenol. One area of research is the development of new NO donors that can release NO in a more controlled manner. Another area of research is the use of 4-Nitroso-2-propan-2-ylphenol in drug delivery systems. 4-Nitroso-2-propan-2-ylphenol can be used to deliver drugs to specific cells or tissues by targeting them with light or heat. Finally, 4-Nitroso-2-propan-2-ylphenol can be used to study the role of NO in various diseases like cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-Nitroso-2-propan-2-ylphenol is a valuable tool for studying various biological processes. Its ability to release NO in a controlled manner has made it a popular choice for scientific research. However, its limitations must be taken into account when designing experiments. Future research on 4-Nitroso-2-propan-2-ylphenol can lead to the development of new NO donors and drug delivery systems, as well as a better understanding of the role of NO in disease.
Synthesis Methods
4-Nitroso-2-propan-2-ylphenol can be synthesized by reacting 2-isopropyl-4-nitrophenol with sodium nitrite and hydrochloric acid. The reaction yields 4-Nitroso-2-propan-2-ylphenol as a yellow crystalline solid. The purity of the product can be confirmed by using analytical techniques like NMR and HPLC.
Scientific Research Applications
4-Nitroso-2-propan-2-ylphenol has been widely used in scientific research due to its ability to release nitric oxide (NO) in a controlled manner. The release of NO can be triggered by light, heat, or pH changes, making 4-Nitroso-2-propan-2-ylphenol a versatile tool for studying various biological processes. 4-Nitroso-2-propan-2-ylphenol has been used to investigate the role of NO in neurotransmission, vascular function, and inflammation.
properties
IUPAC Name |
4-nitroso-2-propan-2-ylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(10-12)3-4-9(8)11/h3-6,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADXCXEDHMSHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroso-2-propan-2-ylphenol |
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